rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid
Description
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid: is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxole structure
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-5(8(10)11)4-7(6)13-9/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7+ |
InChI Key |
BPGFTVZXNNULMU-DGUCWDHESA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(C[C@@H]2O1)C(=O)O)C |
Canonical SMILES |
CC1(OC2CC(CC2O1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient oxidizing agents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction to corresponding alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), trichloroisocyanuric acid (TCCA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, methanol, water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- rac-(3R,3aR,5S,6S,6aS,7S)-6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid .
- cis-5-Norbornene-endo-2,3-dicarboxylic acid .
- 5-Hydroxy-2,3-norbornanedicarboxylic acid gamma-lactone .
Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid stands out due to its unique hexahydrocyclopenta[d][1,3]dioxole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. With a molecular formula of C9H14O4 and a molecular weight of approximately 186.2051 g/mol, this compound exhibits chirality due to its stereocenters, which may influence its interactions with biological targets.
Chemical Structure
The compound features a cyclopentane ring fused with a dioxole moiety, contributing to its distinctive reactivity and biological profile. The stereochemical configuration is crucial for understanding its biological activity.
Biological Activity Overview
Research indicates that rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid exhibits various biological activities. Its structural characteristics suggest potential interactions with biological targets that may lead to pharmacological effects. Notable areas of activity include:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties.
- Anti-inflammatory Effects : The compound's structure hints at possible anti-inflammatory activities.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing.
Understanding the mechanisms by which this compound exerts its biological effects is critical. Current research focuses on:
- Binding Affinity Studies : These studies aim to elucidate how the compound interacts with specific receptors or enzymes.
- Cellular Pathway Analysis : Investigations into the signaling pathways affected by the compound could reveal its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid. Here are some findings:
- Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens.
- Anti-inflammatory Potential : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in cultured immune cells.
- Neuroprotective Studies : Research involving neuronal cell lines showed that the compound could protect against oxidative stress-induced damage.
Comparative Analysis
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl) | Similar bicyclic structure | Potential anti-inflammatory |
| 1-Octanol | Linear chain with alcohol group | Used in flavoring and fragrances |
| 2-Hexen-1-ol | Unsaturated alcohol | Flavoring agent with antimicrobial properties |
The unique stereochemistry and bicyclic nature of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid set it apart from these compounds and may confer distinct biological activities not observed in others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
